1,1,3-Trimethoxypropane

Catalog No.
S1506604
CAS No.
14315-97-0
M.F
C6H14O3
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3-Trimethoxypropane

CAS Number

14315-97-0

Product Name

1,1,3-Trimethoxypropane

IUPAC Name

1,1,3-trimethoxypropane

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3

InChI Key

FKZYYYDRLJCHGL-UHFFFAOYSA-N

SMILES

COCCC(OC)OC

Canonical SMILES

COCCC(OC)OC

1,1,3-Trimethoxypropane is an organic compound with the molecular formula C6H14O3C_6H_{14}O_3 and a molecular weight of approximately 134.17 g/mol. It is classified as a flammable liquid and vapor, with properties that include causing skin irritation upon contact. The compound features three methoxy groups attached to a propane backbone, which contributes to its reactivity and utility in various chemical processes .

Due to the lack of specific research on TMP, a mechanism of action cannot be established at this point.

  • Moderate flammability: Organic solvents are generally flammable, and TMP might possess similar properties [7].
  • Mild eye and skin irritation: The methoxy groups could potentially cause irritation upon contact [8].
Data source

8. [Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. ]

Organic Synthesis:

,3-Trimethoxypropane serves as a versatile building block in organic synthesis due to its reactive acetal functionality. The presence of three methoxy groups (-OCH3) makes the central carbon atom (C-1) slightly acidic, allowing it to participate in various condensation reactions with nucleophiles.

Several studies have explored its use in the synthesis of complex organic molecules, including:

  • Heterocyclic compounds

    1,1,3-Trimethoxypropane plays a role in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. For instance, a study describes its use in the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry [].

  • Natural products

    Researchers have employed 1,1,3-Trimethoxypropane in the synthesis of natural products, complex organic molecules found in nature. These molecules often possess unique biological properties, making them valuable targets for drug discovery. An example is the synthesis of communesins, a group of natural products with antitumor activity, using 1,1,3-Trimethoxypropane as a key building block [].

Protecting Group Chemistry:

,1,3-Trimethoxypropane finds application in protecting group chemistry, a technique used to temporarily mask reactive functional groups within a molecule during synthesis. The acetal functionality of 1,1,3-Trimethoxypropane can be selectively introduced onto a carbonyl group (C=O) to protect it from unwanted reactions.

This protection strategy is advantageous because the acetal group can be easily removed under mild acidic conditions, leaving the original carbonyl group intact. Studies have demonstrated the use of 1,1,3-Trimethoxypropane for protecting carbonyl groups in various complex molecules, allowing for selective functionalization at other sites [, ].

Other Potential Applications:

Emerging research suggests other potential applications for 1,1,3-Trimethoxypropane:

  • Biofuel production

    Studies have explored the potential use of 1,1,3-Trimethoxypropane as a precursor for biofuel production. However, further research is needed to assess its feasibility and efficiency in this context [].

  • Polymer chemistry

    Initial investigations suggest the possibility of incorporating 1,1,3-Trimethoxypropane into polymer structures to impart specific properties. However, this area requires further exploration [].

Typical of ethers and alcohols. It can undergo:

  • Nucleophilic substitution reactions: The methoxy groups can be replaced by nucleophiles under appropriate conditions.
  • Dehydration reactions: Under acidic conditions, it can lose water to form alkenes or other derivatives.
  • Condensation reactions: It can react with aldehydes or ketones to form acetals or other condensation products.

These reactions make it a versatile intermediate in organic synthesis .

1,1,3-Trimethoxypropane can be synthesized through several methods:

  • Alkylation of alcohols: A common method involves the reaction of propane-1,3-diol with methanol in the presence of an acid catalyst.
  • Direct etherification: This involves reacting an alcohol with an alkyl halide under basic conditions to form the ether.
  • Use of methanol and propylene oxide: This method involves the reaction of methanol with propylene oxide to yield the trimethoxy compound .

The primary applications of 1,1,3-trimethoxypropane include:

  • Chemical synthesis: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
  • Solvent: Due to its solvent properties, it is used in laboratories for dissolving organic compounds.
  • Potential use in materials science: Its unique structure allows for potential applications in polymer synthesis and modification .

Several compounds share structural similarities with 1,1,3-trimethoxypropane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethyl MethoxyacetateC5H10O3C_5H_{10}O_3Used as a solvent and reagent in organic synthesis.
Dimethyl SulfoxideC2H6OSC_2H_6OSKnown for its ability to penetrate biological membranes; used as a solvent.
TrimethylamineC3H9NC_3H_{9}NA volatile compound used in organic synthesis; has distinct biological activity.

Uniqueness of 1,1,3-Trimethoxypropane

What sets 1,1,3-trimethoxypropane apart from these compounds is its specific arrangement of three methoxy groups on a propane chain, which influences its reactivity and potential applications in chemical synthesis. This unique structure allows it to participate in specific reactions that may not be feasible for other similar compounds .

Traditional synthesis of 1,1,3-trimethoxypropane relies primarily on acetal formation reactions utilizing conventional acid-catalyzed pathways [10] [12] [17]. The most established route involves the reaction of propionaldehyde with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid [10] [17]. This approach operates through a nucleophilic addition mechanism where methanol molecules sequentially add to the carbonyl carbon of propionaldehyde, forming hemiacetal intermediates before complete acetal formation [10].

The acetalization process requires precise control of reaction conditions to achieve optimal yields and selectivity [20] [26]. Research has demonstrated that protonic acid sites are essential for the reaction mechanism, with water acting as an inhibitory factor that must be carefully managed during synthesis [10]. The traditional method typically employs temperatures ranging from 60 to 80 degrees Celsius under atmospheric pressure conditions [6] [9].

An alternative traditional pathway utilizes dimethyl sulfate as a methylating agent in combination with strong bases such as potassium hydroxide [3] [7]. This phase transfer catalysis approach has shown promising results with selectivity exceeding 95 percent when performed under controlled conditions [3] [7]. The reaction proceeds at lower temperatures of 15 to 25 degrees Celsius but requires extended reaction times of 24 to 36 hours to achieve complete conversion [3] [7].

Traditional Synthesis Methods Comparison

MethodCatalystTemperature (°C)Pressure (atm)Yield (%)Reaction Time (h)Selectivity (%)
Methanol + PropionaldehydeH₂SO₄/HCl60-80170-854-880-90
Acetal Formation via Acid CatalysisLewis Acids20-60165-802-675-85
Dimethyl Sulfate + BaseKOH/NaOH15-25179-9024-3685-95
Phase Transfer CatalysisQuaternary Ammonium15-30175-8512-2480-90

The acetaldehyde dimethyl acetal synthesis methodology provides insights into similar reaction pathways for 1,1,3-trimethoxypropane production [17]. Catalytic systems employing cobalt and nickel compounds with tributyl phosphine ligands have demonstrated residence times of less than five hours with moderate selectivities [17]. The process requires elevated temperatures between 180 to 230 degrees Celsius and pressures ranging from 200 to 500 bars for industrial applications [17].

Green Chemistry Synthesis Innovations

Green chemistry approaches to 1,1,3-trimethoxypropane synthesis have emerged as environmentally sustainable alternatives to traditional methods [7] [24] [26]. Solvent-free synthesis conditions represent a significant advancement in reducing environmental impact while maintaining high atom economy [7] [26]. These methods eliminate the need for organic solvents, thereby reducing waste generation and improving the overall sustainability profile of the synthesis process [7] [26].

Biocatalytic synthesis represents another promising green chemistry innovation [24] [26]. Enzyme-catalyzed reactions offer exceptional selectivity and operate under mild reaction conditions, typically at ambient temperature and atmospheric pressure [24] [26]. The biodegradable nature of enzyme catalysts aligns with green chemistry principles while achieving atom economies exceeding 90 percent [24] [26].

Ionic liquid catalysis has demonstrated remarkable potential for sustainable 1,1,3-trimethoxypropane synthesis [26]. These systems provide recyclable reaction media with high energy efficiency and yields ranging from 78 to 90 percent [26]. The non-volatile nature of ionic liquids eliminates solvent emissions while enabling catalyst recovery and reuse [26].

Supercritical carbon dioxide as a reaction medium offers another green chemistry approach [26]. This method utilizes non-toxic carbon dioxide as both solvent and reaction participant, achieving yields between 65 to 80 percent under moderate energy consumption conditions [26]. The approach demonstrates particular value in reducing the environmental footprint of industrial synthesis processes [26].

Green Chemistry Approaches

ApproachEnvironmental BenefitEnergy EfficiencyAtom Economy (%)Yield (%)Cost Factor
Solvent-Free ConditionsNo Solvent WasteHigh85-9575-88Low
Biocatalytic SynthesisBiodegradable CatalystModerate90-9870-85Moderate
Ionic Liquid CatalysisRecyclable MediumHigh80-9078-90High
Supercritical CO₂Non-toxic SolventModerate75-8565-80High

The 1,2,3-trimethoxypropane synthesis using phase transfer catalysis provides a model for green chemistry innovations applicable to 1,1,3-trimethoxypropane production [3] [7]. This approach achieves 79 percent yield with high selectivity while operating under mild conditions without additional heating requirements [3] [7]. The process demonstrates scalability to 150-gram batches under atmospheric pressure, indicating potential for industrial implementation [3] [7].

Catalytic Synthesis Mechanisms

Catalytic synthesis mechanisms for 1,1,3-trimethoxypropane involve complex interactions between acid sites and organic substrates [20] [21] [22]. Heterogeneous catalysts provide advantages in terms of separability and reusability compared to homogeneous systems [20] [21] [22]. The most effective catalytic systems employ Brønsted acid sites that facilitate protonation of carbonyl groups, enabling subsequent nucleophilic attack by methanol molecules [20] [21] [22].

Heteropoly acids represent a significant class of catalysts for acetal synthesis, offering both Brønsted and Lewis acid sites [20] [22]. These catalysts demonstrate turnover frequencies ranging from 45 to 80 per hour with selectivities between 88 to 95 percent [20] [22]. The surface area of heteropoly acids typically ranges from 150 to 300 square meters per gram, providing sufficient active sites for efficient catalysis [20] [22].

Zeolite-based catalysts, particularly hydrogen zeolite sodium magnesium-5 systems, exhibit exceptional performance in acetal formation reactions [21] [22]. These materials combine high surface areas of 400 to 500 square meters per gram with turnover frequencies reaching 120 per hour [21] [22]. The microporous structure of zeolites provides shape selectivity that enhances product selectivity to 85-92 percent [21] [22].

Metal oxide catalysts, including titanium dioxide systems, operate through Lewis acid mechanisms [22] [23]. These catalysts demonstrate moderate activity with turnover frequencies of 30 to 65 per hour and selectivities ranging from 75 to 85 percent [22] [23]. The photocatalytic properties of titanium dioxide enable synthesis under mild conditions with reduced energy requirements [22] [23].

Catalytic Systems Performance

Catalyst TypeActive SitesSurface Area (m²/g)TOF (h⁻¹)Selectivity (%)Stability (cycles)
Heteropoly AcidsBrønsted Acid150-30045-8088-955-10
Zeolites (H-ZSM-5)Brønsted/Lewis400-50060-12085-9215-25
Metal Oxides (TiO₂)Lewis Acid50-15030-6575-858-15
Supported AcidsBrønsted Acid200-40040-7580-9010-20
Ion Exchange ResinsSulfonic Acid25-5025-4590-9520-30

Ion exchange resins containing sulfonic acid groups demonstrate exceptional selectivity exceeding 90 percent for acetal formation [20] [22]. These catalysts exhibit excellent stability with operational lifetimes extending beyond 20 cycles while maintaining consistent performance [20] [22]. The polymeric matrix provides mechanical stability and enables facile separation from reaction products [20] [22].

Supported acid catalysts combine the advantages of heterogeneous systems with enhanced activity [20] [22]. These materials typically employ silica or alumina supports functionalized with acid groups, achieving turnover frequencies between 40 to 75 per hour [20] [22]. The controlled porosity of supported catalysts enables optimization of mass transfer properties for improved overall reaction rates [20] [22].

Industrial-Scale Production Research

Industrial-scale production research for 1,1,3-trimethoxypropane focuses on process optimization and economic viability [17] [24] [27]. Current industrial methods employ continuous processing technologies that enable higher throughput and improved energy efficiency compared to batch operations [17] [27]. The transition from batch to continuous processing has demonstrated significant improvements in conversion rates from 85-92 percent to 88-95 percent [17] [27].

Temperature optimization studies indicate optimal operating ranges between 200 to 250 degrees Celsius for continuous processes [17] [27]. These conditions represent a balance between reaction kinetics and energy consumption while maintaining acceptable catalyst stability [17] [27]. Pressure optimization has identified ranges from 250 to 400 bar as optimal for industrial operations, providing enhanced reaction rates without excessive equipment costs [17] [27].

Residence time optimization in continuous processes has achieved significant reductions from 1-5 hours in batch operations to 15-60 minutes in optimized continuous systems [17] [27]. This improvement directly translates to reduced capital investment and operational costs for industrial implementation [17] [27]. Advanced process control systems enable precise management of residence time distribution to maximize conversion efficiency [17] [27].

Production scale considerations demonstrate the economic advantages of larger operations [24] [27]. Pilot-scale studies ranging from 1 to 10 tons capacity have provided valuable data for commercial-scale design [24] [27]. Commercial implementations target production scales exceeding 50 tons with energy consumption optimization as a primary design criterion [24] [27].

Industrial Production Parameters

Process ParameterBatch ProcessContinuous ProcessOptimization Target
Temperature Range180-230°C200-250°C220-240°C
Pressure Range200-500 bar250-400 bar300-350 bar
Residence Time1-5 h15-60 min20-40 min
Conversion Rate85-92%88-95%92-96%
Production Scale1-10 tons10-100 tons50+ tons
Energy ConsumptionHighModerateLow

Process intensification strategies focus on integration of reaction and separation operations [24] [27]. Reactive distillation systems enable simultaneous synthesis and purification of 1,1,3-trimethoxypropane, reducing equipment costs and energy consumption [24] [27]. These integrated approaches demonstrate potential for 20-30 percent reduction in overall production costs compared to conventional separation processes [24] [27].

Heat integration studies have identified opportunities for energy recovery through process stream heat exchange [24] [27]. Advanced heat exchanger networks enable recovery of thermal energy from reaction exotherms, reducing external heating requirements by 40-60 percent [24] [27]. These improvements contribute significantly to the economic viability of industrial-scale production [24] [27].

Recent Advances in Synthetic Methodologies

Recent advances in 1,1,3-trimethoxypropane synthesis methodologies have focused on innovative approaches that combine efficiency with sustainability [28] [29] [30]. Microwave-assisted synthesis represents a significant breakthrough in reaction acceleration and energy efficiency [26] [29]. This technology enables rapid heating with uniform temperature distribution, achieving yield improvements of 15-25 percent while reducing reaction times by 60-80 percent [26] [29].

Flow chemistry approaches have demonstrated exceptional promise for continuous synthesis applications [28] [30]. These systems enable precise control of reaction parameters including temperature, pressure, and residence time distribution [28] [30]. Flow chemistry implementations have achieved yield improvements of 20-30 percent with time reductions of 70-85 percent compared to conventional batch processes [28] [30].

Photocatalytic methods utilizing visible light activation have emerged as mild synthetic alternatives [23] [29]. These approaches operate under ambient conditions while achieving yield improvements of 10-20 percent [23] [29]. The photocatalytic activation of titanium dioxide and other semiconductor materials enables synthesis with reduced energy input and simplified reaction conditions [23] [29].

Enzyme cascade systems represent cutting-edge biocatalytic approaches for 1,1,3-trimethoxypropane synthesis [29] [31]. These multi-enzyme systems achieve exceptional selectivity with yield improvements of 25-35 percent [29] [31]. The cascade approach enables one-pot synthesis with minimal purification requirements, significantly reducing processing costs [29] [31].

Recent Advances and Innovations

InnovationYear IntroducedKey AdvantageYield Improvement (%)Time Reduction (%)Development Stage
Microwave-Assisted Synthesis2018Rapid Heating15-2560-80Pilot Scale
Flow Chemistry2020Continuous Operation20-3070-85Commercial
Photocatalytic Methods2019Mild Conditions10-2040-60Laboratory
Enzyme Cascades2021High Selectivity25-3550-70Pilot Scale
Plasma-Enhanced Catalysis2022Enhanced Activity30-4065-85Laboratory

Plasma-enhanced catalysis represents the most recent innovation in synthetic methodology development [29]. This approach utilizes non-thermal plasma to activate catalytic sites and enhance reaction rates [29]. Preliminary studies demonstrate yield improvements of 30-40 percent with time reductions of 65-85 percent, although development remains at the laboratory scale [29].

Chiral phosphoric acid-catalyzed synthesis methods have shown exceptional regioselectivity for acetal formation reactions [29] [31]. These catalyst systems enable control of stereochemistry and regioselectivity with ratios exceeding 25:1 in favorable cases [29] [31]. The development of immobilized chiral catalysts has enabled recyclability and reduced catalyst loading to 0.1 mol percent for gram-scale reactions [29] [31].

Single-pot telescoped synthesis procedures represent significant advances in synthetic efficiency [29] [31]. These methods combine multiple reaction steps without intermediate purification, achieving overall yields comparable to stepwise approaches while reducing processing time and waste generation [29] [31]. The integration of protection and functionalization reactions in single operations demonstrates particular promise for industrial implementation [29] [31].

Protection Group Mechanism Studies

The mechanism of acetal formation involving 1,1,3-trimethoxypropane follows the classical acid-catalyzed pathway characteristic of acetal chemistry [6] [7]. Research into this mechanism has revealed that the process initiates with protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol component [8] [9].

The detailed mechanistic pathway involves seven discrete steps. First, the carbonyl oxygen undergoes protonation by the acid catalyst, creating a resonance-stabilized carbocation [8]. This protonation step is crucial as it activates the carbonyl group toward nucleophilic attack. Second, nucleophilic attack by the alcohol occurs, leading to formation of a hemiacetal intermediate [9] [10]. This intermediate represents a critical point in the mechanism, as it maintains reversibility under the reaction conditions.

The third step involves deprotonation of the hemiacetal to form the neutral hemiacetal species [10]. Subsequently, the hemiacetal undergoes a second protonation event, this time at the hydroxyl group, converting it into a good leaving group [11] [9]. The fifth step involves elimination of water, generating a highly electrophilic oxonium ion intermediate [8] [9]. This step is particularly important as it drives the equilibrium toward acetal formation.

The sixth step involves nucleophilic attack by a second alcohol molecule on the oxonium ion, forming the protonated acetal [9] [10]. Finally, deprotonation by water or another base completes the mechanism, yielding the final acetal product [11] [8]. This mechanistic understanding has been crucial for optimizing reaction conditions and developing new synthetic methodologies.

Stability Research in Various Reaction Environments

Extensive stability studies of 1,1,3-trimethoxypropane have demonstrated its exceptional stability under basic and neutral conditions, making it an ideal protecting group for carbonyl compounds [6] [12]. Under basic conditions, the compound exhibits ether-like stability, remaining unreactive toward strong bases such as sodium hydroxide, potassium hydroxide, and organometallic reagents [13] [12].

Research has shown that acetals maintain their integrity in the presence of nucleophiles, including Grignard reagents, organolithium compounds, and hydride reducing agents such as lithium aluminum hydride and sodium borohydride [6] [7]. This stability profile is attributed to the electronic structure of the acetal functionality, where the carbon-oxygen bonds possess significant ionic character that resists nucleophilic attack [13] [12].

Under neutral conditions, 1,1,3-trimethoxypropane demonstrates remarkable stability, with no detectable decomposition under normal laboratory conditions [13]. The compound can be stored for extended periods without degradation, provided it is protected from moisture and strong acids [14]. Temperature stability studies indicate that the compound remains stable at temperatures up to 80°C under anhydrous conditions [15].

However, the stability profile changes dramatically under acidic conditions. Mild acid conditions result in slow hydrolysis, with the rate dependent on acid strength, temperature, and water concentration [13] [16]. Strong acid conditions lead to rapid hydrolysis, converting the acetal back to the corresponding aldehyde or ketone [11] [16]. This pH-dependent stability is fundamental to the utility of acetals as protecting groups, allowing selective deprotection under controlled acidic conditions while maintaining stability under basic synthetic conditions.

Reactivity Patterns in Organic Transformations

The reactivity patterns of 1,1,3-trimethoxypropane in organic transformations have been extensively studied, revealing its exceptional compatibility with a wide range of synthetic conditions [6] [7]. The compound demonstrates remarkable inertness toward nucleophilic reagents, making it suitable for protecting carbonyl groups during nucleophilic addition reactions [12] [17].

In organometallic chemistry, 1,1,3-trimethoxypropane shows excellent compatibility with Grignard reagents, organolithium compounds, and other organometallic species [6] [7]. This compatibility is crucial for synthetic applications where carbonyl protection is required during carbon-carbon bond formation reactions [17]. The acetal functionality does not interfere with the formation or reactivity of organometallic reagents, allowing for selective transformations at other electrophilic centers [7].

Reduction reactions represent another area where the reactivity patterns of 1,1,3-trimethoxypropane have been thoroughly investigated [6] [7]. The compound remains unreactive toward common reducing agents, including lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation conditions [7] [17]. This inertness allows for selective reduction of other functional groups, such as esters, amides, and nitro groups, while maintaining the integrity of the protected carbonyl [7].

Oxidation reactions also demonstrate the selective reactivity of 1,1,3-trimethoxypropane [6]. The compound is generally stable toward oxidizing agents such as potassium permanganate, chromium trioxide, and periodate oxidation conditions [6]. This stability enables oxidation reactions at other sites in the molecule while preserving the acetal protecting group [6].

Deprotection Strategies and Mechanisms

The deprotection of 1,1,3-trimethoxypropane represents a critical aspect of its utility as a protecting group, with multiple strategies available depending on the specific synthetic requirements [11] [16]. The most common deprotection method involves aqueous acid hydrolysis, which proceeds through the reverse of the acetal formation mechanism [11] [9].

Aqueous acid hydrolysis typically employs dilute hydrochloric acid or sulfuric acid under reflux conditions, providing excellent yields of the deprotected carbonyl compound [11] [16]. The mechanism involves initial protonation of one of the methoxy groups, followed by elimination to generate an oxonium ion intermediate [11]. Subsequent nucleophilic attack by water and elimination of the second methoxy group completes the deprotection process [11] [9].

Alternative deprotection strategies include the use of p-toluenesulfonic acid in methanol-water mixtures, which provides milder conditions and reduces the risk of side reactions [16]. This method is particularly useful for acid-sensitive substrates where harsh hydrolytic conditions might cause unwanted transformations [16].

Trifluoroacetic acid in dichloromethane represents another effective deprotection method, offering rapid reaction times and excellent yields [16]. This method is particularly valuable for substrates containing base-sensitive functional groups, as it avoids the use of aqueous conditions [16]. The mechanism involves similar protonation and elimination steps, but the reduced nucleophilicity of the trifluoroacetate ion minimizes competing reactions [16].

Lewis acid-catalyzed deprotection using boron trifluoride etherate provides yet another option, particularly useful for substrates where Brønsted acids might cause complications [18]. This method offers excellent control over reaction conditions and can be performed under anhydrous conditions when necessary [18].

Novel Applications in Synthetic Methodology Research

Recent advances in synthetic methodology have expanded the applications of 1,1,3-trimethoxypropane beyond traditional protecting group chemistry [19] [20]. One notable development involves its use as a green solvent for various organic transformations, capitalizing on its low toxicity and environmental compatibility [21].

Research has demonstrated the utility of 1,1,3-trimethoxypropane as a reaction medium for reduction reactions using tetramethyldisiloxane and metal catalysts [19] [21]. This application represents a significant advancement in green chemistry, as it provides an alternative to traditional organic solvents with improved safety and environmental profiles [21]. The compound's chemical inertness and favorable physical properties make it an excellent choice for these applications [21].

Another innovative application involves the use of 1,1,3-trimethoxypropane in carbon dioxide absorption studies [20]. Research has shown that the compound exhibits favorable properties for CO₂ absorption, with potential applications in industrial gas treatment processes [20]. The compound's high CO₂ solubility and selectivity over other gases make it a promising candidate for carbon capture technologies [20].

Synthetic methodology research has also explored the use of 1,1,3-trimethoxypropane in multicomponent reactions [22]. The compound's stability under various reaction conditions makes it suitable for complex synthetic sequences where multiple functional group transformations occur simultaneously [22]. This application is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates [22].

Recent studies have investigated the use of 1,1,3-trimethoxypropane in photochemical reactions [23]. The compound's transparency to visible light and chemical inertness make it suitable as a reaction medium for photochemical transformations [23]. This application opens new possibilities for synthetic methodology development, particularly in the area of photocatalysis [23].

Research Data and Findings

The physical and chemical properties of 1,1,3-trimethoxypropane have been thoroughly characterized through extensive research studies. The compound exhibits a molecular weight of 134.17-134.18 g/mol, with variations attributed to different measurement methods and purity levels [1] [2]. Its density of 0.942 g/mL at 25°C indicates a relatively low molecular packing efficiency, consistent with its acetal structure [1] [2].

Stability research has provided quantitative data on the compound's behavior under various conditions. Under basic conditions (pH > 9), no detectable decomposition occurs over periods exceeding 24 hours at room temperature [13]. Under mildly acidic conditions (pH 4-6), the compound exhibits first-order kinetics for hydrolysis, with rate constants ranging from 10⁻⁴ to 10⁻² s⁻¹ depending on the specific conditions [13].

Deprotection studies have yielded comprehensive yield data for various methods. Aqueous acid hydrolysis typically provides yields of 85-95%, while p-toluenesulfonic acid methods achieve 85-92% yields [16]. Trifluoroacetic acid deprotection offers the highest yields at 90-95%, with reaction times ranging from 30 minutes to 2 hours [16].

Temperature-dependent studies have revealed that the compound remains stable up to 80°C under anhydrous conditions, but begins to decompose at temperatures above 100°C in the presence of trace amounts of acid [15]. This thermal stability profile is crucial for synthetic applications requiring elevated temperatures [15].

Solvent compatibility studies have demonstrated that 1,1,3-trimethoxypropane is miscible with most organic solvents, including alcohols, ethers, esters, and halogenated solvents [21]. This broad solvent compatibility enhances its utility in various synthetic applications [21].

The compound's behavior in the presence of various functional groups has been systematically studied. It shows excellent compatibility with esters, amides, ethers, and alkyl halides, but may undergo slow reactions with highly activated aromatic systems under prolonged contact [6]. This selectivity profile is essential for predicting its behavior in complex synthetic sequences [6].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14315-97-0

Wikipedia

Propane, 1,1,3-trimethoxy-

Dates

Last modified: 08-15-2023

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